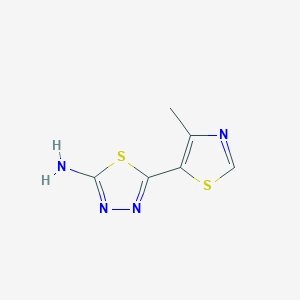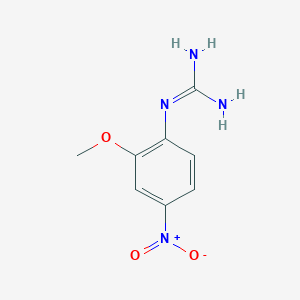
3-Amino-3-cyclopropylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-cyclopropylacrylonitrile is an organic compound with the molecular formula C6H8N2 It is characterized by the presence of an amino group and a cyclopropyl group attached to an acrylonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylacrylonitrile typically involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the nitrile group. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-3-cyclopropylacrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-3-cyclopropylacrylonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-cyclopropylacrylonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-cyclopropylpropionitrile
- 3-Amino-3-cyclopropylbutyronitrile
- 3-Amino-3-cyclopropylpentanenitrile
Comparison: Compared to its analogs, 3-Amino-3-cyclopropylacrylonitrile exhibits unique reactivity due to the presence of the acrylonitrile moiety. This structural feature imparts distinct chemical properties, making it a valuable compound for specific applications in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C6H8N2 |
|---|---|
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
3-amino-3-cyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C6H8N2/c7-4-3-6(8)5-1-2-5/h3,5H,1-2,8H2 |
Clé InChI |
VKEFDICNEDBFBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)






![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)


